Cxa-10

Beschreibung

Significance of Endogenous Lipid Mediators in Physiological and Pathophysiological States

Lipid mediators are integral to cellular communication and systemic regulation, influencing a multitude of biological processes. They are generated "ad hoc" at sites of injury or metabolic activity and include well-known classes such as prostaglandins (B1171923), leukotrienes, and specialized proresolving mediators (SPMs). frontiersin.orgmdpi.comresearchgate.netromj.org These molecules exert their effects through interaction with specific receptors and modulation of intracellular signaling pathways, impacting processes like inflammation, vascular tone, and metabolic homeostasis. romj.orgnih.gov Dysregulation in the synthesis or action of endogenous lipid mediators is implicated in numerous diseases, including cardiovascular disorders, metabolic syndrome, and inflammatory conditions. researchgate.netnih.govnih.gov

Discovery and Characterization of Nitrated Fatty Acids as Bioactive Molecules

The discovery of nitrated fatty acids (NFAs) as endogenous bioactive molecules was driven by advancements in understanding nitration reactions and the signaling roles of oxidized fatty acids. cardiff.ac.uk NFAs are formed endogenously through non-enzymatic reactions between unsaturated fatty acids and reactive nitrogen species, such as nitrogen dioxide (•NO2), which is a product of nitric oxide (•NO) oxidation and nitrite (B80452). mdpi.comcsic.espnas.orgnih.govmdpi.comnih.gov This process can occur during digestion, metabolic stress, and inflammatory conditions, particularly in environments with low pH and oxygen tension. nih.govmdpi.comnih.gov

Characterization of NFAs has been significantly advanced by mass spectrometry-based approaches, which allow for the detection and structural identification of these molecules in biological samples like plasma and urine. mdpi.commdpi.comsfrbm.orgnih.govresearchgate.net These techniques have revealed the presence of various NFA isomers, including those derived from oleic acid (NO2-OA), linoleic acid (NO2-LA), and conjugated linoleic acid (NO2-cLA). mdpi.commdpi.comnih.govnih.gov NFAs are characterized by a reactive nitroalkene moiety, which acts as a Michael acceptor, enabling them to undergo reversible covalent adduction with nucleophilic residues, primarily cysteine and to a lesser extent histidine, on target proteins. mdpi.comnih.govresearchgate.netmdpi.combiorxiv.orgfrontiersin.orgresearchgate.netpnas.org This post-translational modification (PTM), termed nitroalkylation, is a key mechanism by which NFAs exert their biological functions, modulating protein structure, function, and downstream signaling events. nih.govresearchgate.netmdpi.combiorxiv.orgfrontiersin.orgresearchgate.net

Positioning of 10-Nitrooleic Acid as a Key NFA Regioisomer in Research

Among the various NFA regioisomers, 10-nitrooleic acid (10-NO2-OA) has emerged as a particularly significant focus in research. While direct nitration of unsaturated fatty acids often yields a mixture of isomers, specific regioisomers like 10-NO2-OA can be synthesized through step-by-step approaches, such as the Henry reaction, allowing for the study of their unique biological activities. mdpi.comresearchgate.net

10-NO2-OA is a nitroalkene derivative of oleic acid with the nitro group specifically located at the C10 position. mdpi.com It is detectable endogenously and has been studied for its potent biological activities. researchgate.net Research indicates that different NFA regioisomers can exhibit differential potencies and specificities in their interactions with biological targets, such as peroxisome proliferator-activated receptor gamma (PPARγ). nih.govmdpi.comaai.orgresearchgate.net While some studies initially suggested other isomers might be more potent PPARγ activators, 10-NO2-OA has been shown to be a robust activator of PPARγ and can also activate PPARα and PPARδ at higher concentrations. nih.govmdpi.comaai.org

The unique biological activity profile of 10-NO2-OA has positioned it as a key NFA regioisomer in studies exploring its therapeutic potential. It has demonstrated beneficial effects in various animal models of inflammatory diseases, including those affecting the heart, kidney, and lungs. nih.govresearchgate.netaai.orgnih.gov These studies have motivated its investigation as a potential therapeutic agent, with a synthetic homolog of 10-NO2-OA (often referred to as CXA-10) having advanced to Phase II clinical trials for conditions like Pulmonary Arterial Hypertension, Focal Segmental Glomerulosclerosis, and asthma. mdpi.combiorxiv.org This highlights the significant research focus on 10-NO2-OA due to its endogenous presence, distinct bioactivity, and promising therapeutic implications.

Table 1: Key Endogenous Nitro-Fatty Acids

| Compound Name | Precursor Fatty Acid | PubChem CID |

| 10-Nitrooleic acid (10-NO2-OA) | Oleic Acid | 5282104 |

| Nitro linoleic acid (NO2-LA) | Linoleic Acid | 5282105 |

| Nitro-conjugated linoleic acid (NO2-cLA) | Conjugated Linoleic Acid | 53470264 |

| Nitro-arachidonic acid (NO2-AA) | Arachidonic Acid | 9970224 |

Table 2: Biological Targets and Effects of NFAs (including 10-NO2-OA)

| Target Protein/Pathway | Effect of NFA Nitroalkylation | Relevant NFA Isomers (where specified) |

| PPARγ | Activation (partial agonist) | 9-NO2-OA, 10-NO2-OA, NO2-LA isomers |

| NF-κB | Inhibition, downregulation of pro-inflammatory cytokines | NO2-FAs generally |

| Nrf2/Keap1 | Activation of antioxidant signaling pathway | NO2-FAs generally |

| STING | Inhibition, reduced type I IFN release | 9-NO2-OA, 10-NO2-OA, NO2-cLA |

| 5-Lipoxygenase (5-LO) | Inhibition | NO2-OA, NO2-LA |

| Soluble Epoxide Hydrolase (sEH) | Inhibition | 10-NO2-OA |

| STAT3 | Downregulation of phosphorylation and nuclear translocation | NO2-OA |

| Calcineurin | Inhibition, reduced NFAT transcriptional activity and modulated pro-inflammatory cytokine production | Nitro-oleic acid |

| AT1R | Formation of covalent adducts, reduced vasoconstriction | OA-NO2 |

Eigenschaften

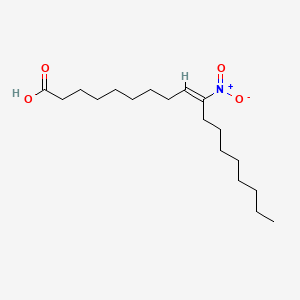

IUPAC Name |

(E)-10-nitrooctadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H33NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h15H,2-14,16H2,1H3,(H,20,21)/b17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRADPCFZZWXOTI-BMRADRMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347887 | |

| Record name | 10-Nitrooleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875685-46-4 | |

| Record name | CXA-10 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875685464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CXA-10 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 10-Nitrooleic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CXA-10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N19AGY57Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Formation and Endogenous Generation of 10 Nitrooleic Acid

Non-Enzymatic Nitration Pathways

Non-enzymatic reactions are considered significant contributors to the formation of nitro fatty acids. These pathways involve the interaction of unsaturated fatty acids, such as oleic acid, with various reactive nitrogen species.

The reaction of the nitrogen dioxide radical (•NO2) with unsaturated fatty acids is a primary mechanism for the formation of nitrated fatty acids nih.govsfrbm.org. •NO2 can arise from the autooxidation of nitric oxide (•NO) or its reaction with oxygen species like the superoxide (B77818) anion (O2•-) pnas.org. The nitration of unsaturated fatty acids by •NO2 generates electrophilic species containing a conjugated nitroalkene moiety nih.gov. Two main mechanisms have been proposed for the nitration of polyunsaturated fatty acids by •NO2. One involves hydrogen atom abstraction from a bis-allylic carbon, yielding an alkyl radical that can react with •NO2. The second mechanism is the direct addition of •NO2 to a double bond, producing a carbon-centered radical nih.govnih.govsfrbm.org.

Peroxynitrite (ONOO-) is a potent oxidant and nitrating species formed from the rapid reaction of superoxide and nitric oxide nih.govwikipedia.orgunich.it. Peroxynitrite can induce the nitration of biomolecules, including unsaturated fatty acids nih.govsfrbm.orgacs.org. Studies have shown that peroxynitrite can mediate the nitration of oleic acid, leading to the formation of nitrooleic acid isomers, including 10-NO2-OA caymanchem.comcaymanchem.combioscience.co.uklabclinics.comnih.gov.

Acidified nitrite (B80452) (HNO2) also plays a role in the nitration of oleic acid. Under acidic conditions, nitrite can be protonated to form nitrous acid, which can then participate in nitrating reactions caymanchem.comcaymanchem.combioscience.co.uklabclinics.comnih.gov. This pathway is particularly relevant in environments where pH is lowered, such as during inflammation or in certain cellular compartments.

Myeloperoxidase (MPO) is an enzyme primarily found in neutrophils and macrophages that utilizes hydrogen peroxide (H2O2) and halides or thiocyanate (B1210189) to produce potent oxidizing and antimicrobial species. In the presence of hydrogen peroxide and nitrite, MPO can catalyze the nitration of tyrosine residues in proteins. Additionally, MPO, in conjunction with H2O2 and nitrite, has been shown to mediate the nitration of oleic acid, contributing to the formation of nitrooleic acid isomers caymanchem.comcaymanchem.combioscience.co.uklabclinics.comnih.gov. This enzymatic pathway highlights a link between immune cell activity and nitro fatty acid generation.

Role of Peroxynitrite and Acidified Nitrite in Oleic Acid Nitration

Enzymatic Contributions to 10-Nitrooleic Acid Formation

While non-enzymatic pathways are well-established, the extent of specific enzymatic contributions to the direct formation of 10-NO2-OA is an area of ongoing research. Enzymes involved in lipid metabolism and those producing reactive species can indirectly influence NFA formation by generating precursors or modifying the local environment. For instance, enzymes producing superoxide or nitric oxide contribute to the pool of RNS available for non-enzymatic nitration. However, direct enzymatic catalysis leading specifically to the nitroalkene moiety of 10-NO2-OA has not been as extensively characterized as the non-enzymatic routes.

Contextual Factors Influencing Endogenous 10-Nitrooleic Acid Production

The endogenous production of 10-NO2-OA and other nitro fatty acids is not static but is influenced by various physiological and pathophysiological conditions.

Inflammation is a key factor that significantly influences the endogenous generation of nitro fatty acids pnas.orgfrontiersin.orgahajournals.orgimrpress.combiorxiv.org. During inflammatory responses, there is an increased production of reactive oxygen and nitrogen species by immune cells such as macrophages and neutrophils frontiersin.orgimrpress.com. The elevated levels of species like nitric oxide, superoxide, and hydrogen peroxide lead to the formation of potent nitrating agents, including peroxynitrite and nitrogen dioxide pnas.orgnih.govwikipedia.orgfrontiersin.orgimrpress.com. These conditions favor the non-enzymatic nitration of unsaturated fatty acids like oleic acid, resulting in increased levels of nitro fatty acids, including 10-NO2-OA, in inflamed tissues and biological fluids pnas.orgfrontiersin.orgahajournals.orgimrpress.com. The formation of nitro fatty acids during inflammation is considered an adaptive response, as these molecules possess anti-inflammatory and cytoprotective properties frontiersin.orgahajournals.orgbiorxiv.orgmdpi.com.

Oxidative Stress Environments

Oxidative stress plays a crucial role in the endogenous generation of 10-nitrooleic acid. Conditions characterized by increased production of reactive oxygen species (ROS) and RNS favor the nitration of unsaturated fatty acids like oleic acid. imrpress.comnih.govnih.gov Key reactive species involved in this process include nitrogen dioxide (•NO₂) and peroxynitrite (ONOO⁻), which are generated from the metabolism of nitric oxide (•NO) and nitrite (NO₂⁻). mdpi.comnih.govoup.com Heme peroxidases, in the presence of hydrogen peroxide and nitrite, can also mediate the nitration of oleic acid. bertin-bioreagent.combiomol.comcaymanchem.comcaymanchem.com The reaction involves the addition of the •NO₂ radical to the double bond of the fatty acid.

Studies have shown that nitro-fatty acids, including nitrooleic acid, are formed in cells under conditions of nitrosative stress. nih.gov Their levels can increase during ischemia-reperfusion injury and in response to inflammatory stimuli. nih.govcsic.es For instance, oxidative inflammatory conditions contribute to the formation of electrophilic fatty acid nitroalkene derivatives like 10-nitrooleic acid. nih.gov

Metabolic Processes

Beyond inflammatory states, metabolic processes also contribute to the endogenous formation of nitro-fatty acids. The reaction of unsaturated fatty acids with RNS can occur during normal cellular metabolism. biorxiv.org Dietary intake of unsaturated fatty acids and inorganic nitrate (B79036) can also influence the endogenous levels of NO₂-FAs, as the gut microbiome can reduce nitrate to nitrite, facilitating nitration. imrpress.com While nitro-conjugated linoleic acid (NO₂-cLA) is often reported as the most abundant endogenous NO₂-FA, nitrooleic acid species are also detected in biological samples. researchgate.netnih.govnih.govlipidmaps.org

Nitro-fatty acids can be further metabolized within the body. They can be reduced to non-electrophilic nitroalkanes, undergo β-oxidation, or be conjugated with glutathione (B108866). imrpress.comnih.gov These metabolic transformations influence their biological half-life and activity. For example, nitrooleic acid can be saturated to form nitro-stearic acid, primarily by prostaglandin (B15479496) reductase 1 (PTGR1). nih.gov Further metabolism can lead to the formation of shorter-chain dicarboxylic acids and conjugates with molecules like N-acetylcysteine and taurine, which can be excreted in urine. imrpress.comnih.govnih.gov

Isomeric Diversity: Co-occurrence and Formation of 9-Nitrooleic Acid and Other Nitrooleate Isomers

The nitration of oleic acid (an 18-carbon fatty acid with a single double bond) typically results in the formation of two primary regioisomers: 9-nitrooleic acid (9-NO₂-OA) and 10-nitrooleic acid (10-NO₂-OA). bertin-bioreagent.combiomol.comcaymanchem.comcaymanchem.comchemsrc.comcaymanchem.comechelon-inc.comcaymanchem.comcaymanchem.com These isomers are often formed in approximately equal proportions in vivo. bertin-bioreagent.combiomol.comcaymanchem.comcaymanchem.comchemsrc.comcaymanchem.comcaymanchem.comcaymanchem.com

The formation of these isomers stems from the mechanism of the nitration reaction, which involves the addition of the •NO₂ radical to the double bond. The double bond in oleic acid is located between the ninth and tenth carbon atoms. The addition of the nitro group can occur at either carbon 9 or carbon 10, leading to the formation of the respective isomers.

While 9-NO₂-OA and 10-NO₂-OA are the predominant nitrooleate isomers, the nitration of other unsaturated fatty acids can lead to a wider array of nitro-fatty acid isomers with varying nitro group positions and double bond configurations. nih.gov The presence of conjugated double bonds in fatty acids significantly increases their susceptibility to nitration and can influence the resulting isomer distribution. nih.gov

Research findings indicate that both 9- and 10-nitrooleic acid isomers are biologically active and can exert similar effects, such as activating PPARγ and inducing antioxidant genes. mdpi.combertin-bioreagent.combiomol.comcaymanchem.comcaymanchem.comnih.govcaymanchem.comcaymanchem.comcaymanchem.com Studies often utilize a mixture of 9- and 10-nitrooleic acid, referred to as OA-NO₂, for biological evaluations. bertin-bioreagent.combiomol.comcaymanchem.comcaymanchem.comechelon-inc.comcaymanchem.comcaymanchem.com

Data on the relative concentrations of 9- and 10-nitrooleic acid in biological samples highlight their endogenous presence. For instance, OA-NO₂ has been detected in human plasma as both the free acid and esterified in phospholipids. bertin-bioreagent.combiomol.comcaymanchem.comcaymanchem.comcaymanchem.comcaymanchem.comcaymanchem.com

| Biological Matrix | Form | Concentration (approximate) | Citation |

| Human Plasma | Free acid | 619 ± 52 nM | bertin-bioreagent.combiomol.comcaymanchem.comcaymanchem.comcaymanchem.comcaymanchem.comcaymanchem.com |

| Human Plasma | Esterified | 302 ± 369 nM | bertin-bioreagent.combiomol.comcaymanchem.comcaymanchem.comcaymanchem.comcaymanchem.comcaymanchem.com |

The study of the isomeric diversity and formation pathways of nitrooleates is crucial for understanding their precise biological roles and developing potential therapeutic strategies.

Molecular Mechanisms and Cellular Signaling of 10 Nitrooleic Acid

Electrophilic Reactivity and Michael Adduction

10-Nitrooleic acid is characterized by an electrophilic nitroalkene moiety, which makes it susceptible to attack by nucleophiles. frontiersin.orgnih.govnih.govmdpi.com This reactivity is central to its signaling functions. nih.govmdpi.com

Covalent Modification of Nucleophilic Amino Acids, Primarily Cysteine Residues

A primary mechanism by which 10-nitrooleic acid exerts its effects is through covalent modification of nucleophilic amino acid residues in proteins. pnas.orgfrontiersin.orgnih.gov Cysteine residues, due to the reactivity of their thiol groups, are particularly susceptible to this modification via a Michael addition reaction. pnas.orgfrontiersin.orgnih.govnih.govresearchgate.netmdpi.com While cysteine is the primary target, histidine and lysine (B10760008) residues can also undergo nitroalkylation, albeit to a lesser extent. pnas.orgmdpi.commdpi.comacs.org This covalent adduction can alter the structure, function, and localization of target proteins. nih.gov

Research findings have identified several proteins that undergo covalent modification by nitro fatty acids, including 10-nitrooleic acid. These targets include transcriptional regulatory proteins and enzymes involved in various cellular processes. pnas.orgfrontiersin.orgatsjournals.orgbiorxiv.orgresearchgate.net For instance, 10-nitrooleic acid has been shown to modify cysteine residues in proteins like calcineurin, affecting its phosphatase activity and downstream signaling. pnas.org Soluble epoxide hydrolase (sEH) is another enzyme inhibited by electrophilic lipids like 10-nitrooleic acid through adduction to cysteine residues. researchgate.netpnas.org

Data on protein targets and modified residues:

| Protein Target | Modified Residue(s) (Example) | Effect on Protein Function | Source |

| Calcineurin | Cys372 | Reduces transcriptional activity of NFAT, modulates cytokine production | pnas.org |

| Soluble Epoxide Hydrolase (sEH) | Cys423, Cys522, others | Inhibition of hydrolase activity | researchgate.netpnas.org |

| Keap1 | Cys151, Cys273, Cys288 | Disrupts Nrf2 binding, leading to Nrf2 activation | frontiersin.orgmdpi.comnih.gov |

| GAPDH | Cys-149 | Inhibition of enzymatic activity | nih.gov |

| Peroxiredoxin Tsa1 | (Specific residues not listed) | Modulation of antioxidant function | mdpi.com |

| PPARγ | (Specific residues not listed) | Partial agonist activity | frontiersin.orgresearchgate.netechelon-inc.comoup.com |

| NF-κB signaling proteins | (Specific residues not listed) | Inhibition of inflammatory responses | pnas.orgfrontiersin.orgatsjournals.orgoup.comnih.gov |

| STAT3 | (Specific residues not listed) | Inhibition | atsjournals.orgbiorxiv.orgnih.gov |

| TLR4 signaling complex | (Specific residues not listed) | Disruption | oup.com |

Reversible Nature of Thiol Adduct Formation

The covalent modification of cysteine residues by 10-nitrooleic acid through Michael addition is often reversible. pnas.orgnih.govnih.govmdpi.comnih.govcardiff.ac.ukresearchgate.net This reversible nature is crucial for the signaling actions of nitro fatty acids, allowing for dynamic regulation of protein function. nih.govnih.govmdpi.comcardiff.ac.uk The adducts formed with thiols, such as glutathione (B108866) (GSH), can serve as a reservoir for nitro fatty acids and help control the concentration of free nitro fatty acids. mdpi.commdpi.com The reversibility allows for the release of the nitro fatty acid and recovery of the modified protein's function. mdpi.com Studies have shown that these adducts can be displaced by other thiols or even by agents like mercury chloride, increasing the pool of detectable free nitro fatty acids. cardiff.ac.uk

Comparative Reactivity with Other Endogenous Electrophiles

Nitro fatty acids like 10-nitrooleic acid are considered potent thiol-reactive species. nih.gov Their reaction rates with nucleophilic amino acids, particularly cysteines, can exceed those of other non-nitrated lipid-derived electrophiles, such as 4-hydroxy-2-nonenal (HNE), and even hydrogen peroxide. biorxiv.org This suggests that 10-nitrooleic acid is a highly reactive electrophile in biological systems. Compared to other nitro fatty acid isomers, 10-nitrooleic acid shows similar reactivity to 9-nitrooleic acid in upregulating certain stress proteins and antioxidants in keratinocytes. nih.govnih.gov However, there can be differences in reactivity towards specific protein targets; for example, 9-nitrooleic acid has been reported to be more reactive towards certain Keap1 cysteines than 10-nitrooleic acid. biorxiv.org

Modulation of Transcriptional Regulatory Proteins

10-Nitrooleic acid can modulate the activity of various transcriptional regulatory proteins, influencing gene expression related to processes like antioxidant defense and inflammation. pnas.orgfrontiersin.orgatsjournals.orgresearchgate.net

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) / Keap1 Pathway

A significant mechanism by which 10-nitrooleic acid exerts cytoprotective effects is through the activation of the Nrf2/Keap1 pathway. frontiersin.orgnih.govatsjournals.orgacs.orgresearchgate.netnih.govoup.commdpi.comunil.ch Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its repressor, Keap1. mdpi.comnih.govmdpi.comunil.chcaldic.com Keap1 acts as an adaptor protein that facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2. mdpi.comnih.govmdpi.comunil.chcaldic.com

10-Nitrooleic acid, as an electrophile, activates the Nrf2 pathway primarily by disrupting the interaction between Nrf2 and Keap1. frontiersin.orgnih.govmdpi.comunil.ch This disruption is often a consequence of the covalent modification (nitroalkylation) of critical cysteine residues within Keap1. frontiersin.orgmdpi.comnih.govmdpi.comcaldic.com Modification of these cysteine residues, such as Cys151, Cys273, and Cys288, leads to conformational changes in Keap1, preventing it from binding to Nrf2. frontiersin.orgmdpi.comnih.govunil.chcaldic.com This results in the stabilization and accumulation of newly synthesized Nrf2, which then translocates to the nucleus. nih.govmdpi.comunil.ch In the nucleus, Nrf2 heterodimerizes with sMaf proteins and binds to antioxidant response elements (AREs) in the promoter regions of target genes, thereby upregulating their expression. nih.govresearchgate.netmdpi.com

Studies have shown that 10-nitrooleic acid can induce Nrf2 nuclear translocation. acs.orgacs.org The activation of the Nrf2 pathway by nitro fatty acids can also involve Keap1-independent mechanisms and signaling pathways such as PI3K/AKT and PKC. nih.govmdpi.com

Impact on Antioxidant Gene Expression (e.g., HO-1, GSTs)

The activation of the Nrf2/Keap1 pathway by 10-nitrooleic acid leads to the increased expression of a battery of cytoprotective genes, including those encoding antioxidant and phase II detoxifying enzymes. nih.govacs.orgnih.govresearchgate.netnih.govmdpi.comunil.chacs.orgmedchemexpress.comuef.fi Key target genes include heme oxygenase-1 (HO-1) and various glutathione S-transferases (GSTs). nih.govacs.orgnih.govresearchgate.netnih.govacs.orgmedchemexpress.comuef.fi

Research indicates that 10-nitrooleic acid upregulates the mRNA and protein expression of HO-1 and several GST isoforms, such as GSTA1-2, GSTA3, and GSTA4, in a concentration-dependent manner. nih.govnih.govmedchemexpress.com The induction of HO-1 is often particularly pronounced. nih.govnih.gov

Data on the effect of 10-nitrooleic acid on antioxidant gene expression in mouse keratinocytes (6h treatment): nih.gov

| Gene Product | Concentration (µM) | Fold Upregulation (mRNA) |

| HO-1 | 5 | 9 |

| 10 | 30 | |

| 25 | 55 | |

| GSTA1-2 | 5 | 3 |

| 10 | 10 | |

| 25 | 18 | |

| GSTA3 | 5 | 5 |

| 10 | 12 | |

| 25 | 19 | |

| GSTA4 | 5 | 3 |

| 10 | 11 | |

| 25 | 19 | |

| Catalase | 10 | 4 |

| 25 | 6 |

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. frontiersin.orgbjournal.org Aberrant NF-κB activation is implicated in various inflammatory diseases. frontiersin.org 10-Nitrooleic acid has been shown to effectively inhibit NF-κB activity through several distinct mechanisms. bjournal.orgaai.org

Disruption of NF-κB Nuclear Translocation and Activity

A primary mechanism by which 10-nitrooleic acid inhibits NF-κB involves the disruption of its nuclear translocation and subsequent DNA binding activity. bjournal.orgaai.org In unstimulated cells, NF-κB dimers, typically composed of p50 and p65 subunits, are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. frontiersin.org Upon activation by inflammatory signals, IκB is phosphorylated, ubiquitinated, and degraded, allowing NF-κB to translocate into the nucleus and activate target gene transcription. frontiersin.orgaai.org

Studies have demonstrated that OA-NO₂ blocks the phosphorylation and degradation of IκB, thereby preventing the release and nuclear entry of NF-κB. aai.org Furthermore, 10-nitrooleic acid can directly alkylate the p65 subunit of NF-κB, which inhibits its translocation and DNA-binding affinities. frontiersin.orgbjournal.org This covalent modification leads to the repression of NF-κB-dependent target gene expression, including pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1, as well as adhesion molecules such as VCAM-1. frontiersin.orgbjournal.org In addition to these direct effects, 10-nitrooleic acid can also enhance the inhibitory binding of PPARγ to NF-κB, providing another mechanism for NF-κB inhibition. aai.org

Data illustrating the effect of OA-NO₂ on NF-κB activity and related markers:

| Cellular Event/Marker | Effect of 10-Nitrooleic Acid Treatment | Reference |

| IκB Phosphorylation and Degradation | Blocked/Inhibited | aai.orgpnas.org |

| NF-κB Nuclear Translocation | Inhibited | bjournal.orgaai.org |

| NF-κB DNA Binding Activity | Repressed/Inhibited | bjournal.org |

| p65 Subunit Alkylation | Occurs | frontiersin.orgbjournal.org |

| Pro-inflammatory Cytokine Production | Downregulated | bjournal.orgresearchgate.net |

Agonistic Activity towards Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors. researchgate.netmdpi.com They play crucial roles in regulating the expression of genes involved in metabolism, cellular differentiation, and inflammation. researchgate.netmdpi.com 10-Nitrooleic acid is recognized as an endogenous ligand and activator of PPARs, contributing to its diverse biological effects. caymanchem.comresearchgate.netnih.gov

PPARγ Ligand Activity and Transcriptional Activation

10-Nitrooleic acid is a potent agonist of PPARγ. caymanchem.comaai.orgmdpi.comnih.govmedchemexpress.com It can activate PPARγ-dependent transcription even at relatively low, physiological concentrations. mdpi.comnih.gov This activation involves 10-nitrooleic acid binding to PPARγ, leading to its conformational change and subsequent interaction with coactivator proteins, ultimately promoting the transcription of PPARγ target genes. researchgate.net The agonistic activity towards PPARγ is considered a key mechanism underlying some of the anti-inflammatory and metabolic effects of 10-nitrooleic acid. researchgate.netaai.orgmdpi.com For instance, PPARγ activation can lead to the transrepression of pro-inflammatory transcription factors like NF-κB. researchgate.netaai.org 10-Nitrooleic acid has been shown to induce adipogenesis in preadipocytes, a process mediated by PPARγ activation. caymanchem.comcaymanchem.com

Data on 10-Nitrooleic Acid's PPARγ activity:

| Activity/Effect | Observation | Reference |

| PPARγ Agonistic Activity | Potent activation | aai.orgmdpi.commedchemexpress.com |

| PPARγ-dependent Transcription | Induction observed at nanomolar concentrations | nih.gov |

| Competition with Rosiglitazone (B1679542) | Competes for binding to PPARγ (IC₅₀ 0.22 μM for 10-nitrolinoleic acid) | medchemexpress.com |

| Induction of Adipogenesis in 3T3-L1 | Effectively promotes differentiation at 3 µM | caymanchem.com |

Regulation of Signal Transducer and Activator of Transcription (STAT) Pathways

Signal Transducer and Activator of Transcription (STAT) proteins are cytoplasmic transcription factors that play crucial roles in mediating the effects of cytokines and growth factors, influencing processes such as cell proliferation, differentiation, and immune responses. nih.gov 10-Nitrooleic acid has been found to modulate STAT pathways, specifically inhibiting STAT3 signaling. mdpi.comnih.govbiorxiv.orgmdpi.comresearchgate.netimrpress.com

Inhibition of STAT3 Phosphorylation and Nuclear Translocation

10-Nitrooleic acid inhibits the phosphorylation and nuclear translocation of STAT3. mdpi.comnih.govmdpi.comresearchgate.net STAT3 activation typically involves phosphorylation, often at Tyrosine 705, which leads to dimerization and translocation to the nucleus where it regulates gene expression. nih.gov 10-Nitrooleic acid interferes with this process, thereby reducing STAT3 transcriptional activity. mdpi.comnih.gov

The mechanism underlying STAT3 inhibition by 10-nitrooleic acid involves nitroalkylation of STAT3. mdpi.comnih.gov As an electrophilic molecule, 10-nitrooleic acid can form covalent adducts with nucleophilic amino acid residues, such as cysteine, on target proteins like STAT3. nih.govmdpi.comnih.govnih.gov This post-translational modification by nitroalkylation diminishes STAT3 phosphorylation and nuclear translocation. mdpi.comnih.gov This inhibition of STAT3 signaling contributes to the anti-proliferative effects of 10-nitrooleic acid, as observed in keratinocytes, and influences stem cell differentiation. mdpi.comnih.govmdpi.comresearchgate.netimrpress.com

Data on 10-Nitrooleic Acid's effects on STAT3:

| Cellular Event/Marker | Effect of 10-Nitrooleic Acid Treatment | Reference |

| STAT3 Phosphorylation | Diminished/Reduced | mdpi.comnih.govmdpi.comresearchgate.net |

| STAT3 Nuclear Translocation | Inhibited | mdpi.comnih.gov |

| STAT3 Nitroalkylation | Occurs | mdpi.comnih.gov |

| Keratinocyte Proliferation (IL-6 induced) | Inhibited | mdpi.comnih.gov |

| mESC Pluripotency Markers (NANOG, SOX2, OCT4) | Decrease | researchgate.net |

Interaction with Heat Shock Proteins (HSPs) and Heat Shock Factor (HSF) Induction

10-Nitrooleic acid has been shown to effectively induce the expression of heat shock proteins (HSPs), such as hsp27 and hsp70, in keratinocytes. nih.gov This induction is consistent with the role of nitrofatty acids as signaling molecules that can initiate intracellular pathways, including those related to stress responses. nih.gov HSPs function as molecular chaperones and are upregulated following oxidative stress, contributing to cell protection against injury and facilitating the resolution of inflammation. nih.gov The induction of HSPs by nitrofatty acids like 10-NO2-OA appears to be regulated, in part, via MAP kinases. nih.gov Additionally, studies suggest that nitroalkenes, including nitro-oleic acid, can activate heat shock response gene expression. researchgate.netresearchgate.net Following nitrofatty acid treatment in keratinocytes, hsp27 and hsp70 were found to be localized within caveolae, suggesting a link between the induction of stress response proteins and caveolin-1 (B1176169) expression. nih.gov

Inhibition of Stimulator of Interferon Genes (STING) Signaling

Endogenous nitrated fatty acids have been identified as novel reversible inhibitors of the Stimulator of Interferon Genes (STING) pathway. researchgate.netresearchgate.net STING is crucial for the inflammatory response triggered by cytosolic DNA. researchgate.net Aberrant activation of STING is linked to various inflammatory diseases. researchgate.net Research indicates that nitroalkene compounds, including nitro-oleic acid derivatives, can potently inhibit STING activity in vitro and alleviate STING-dependent inflammation in vivo. researchgate.net This suggests that nitrated fatty acids may represent a naturally occurring feedback mechanism to restrain inflammation by modulating STING signaling. researchgate.net

Modulation of Calcineurin Activity and T Cell Activation

Nitro-fatty acids, including 9- and 10-nitrooleic acid, have been shown to regulate T cell activation. medkoo.comresearchgate.netresearchgate.net Specifically, they decrease T cell proliferation and the expression of activation markers such as CD25 and CD71 on the plasma membrane. researchgate.netresearchgate.net Furthermore, they reduce the gene expression of cytokines like IL-2, IL-4, and IFN-γ. researchgate.netresearchgate.net This modulation of T cell function by nitro-oleic acid occurs through the inhibition of the transcriptional activity of nuclear factor of activated T cells (NFAT). researchgate.netresearchgate.net The inhibition of NFAT activity is mediated by the regulation of the phosphatase activity of calcineurin (CaN), which hinders NFAT dephosphorylation and subsequent nuclear translocation in activated T cells. researchgate.netresearchgate.net This mechanism points to the potential of nitro-fatty acids as therapeutic agents for modulating T cell-dependent immune responses. researchgate.netresearchgate.net

Impact on Enzymatic Activities

Inhibition of Xanthine (B1682287) Oxidoreductase

10-Nitrooleic acid is known to be a non-competitive inhibitor of xanthine oxidoreductase (XOR). nih.gov XOR is a molybdoflavin protein involved in the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, a process that can generate pro-inflammatory oxidants. researchgate.net Inhibition of XOR has been shown to be beneficial in various disorders. researchgate.net Studies have demonstrated that nitro-oleic acid can inhibit XOR activity in vitro. researchgate.netgoogle.comdntb.gov.uagoogleapis.com This inhibitory effect contributes to the anti-inflammatory properties observed with nitro-oleic acid. researchgate.net

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Catalysis and Gene Expression

Nitro-oleic acid has been reported to inhibit the catalytic activities of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). researchgate.netnih.gov COX and LOX enzymes are involved in the metabolism of fatty acids into various signaling molecules, including prostaglandins (B1171923) and leukotrienes, which play roles in inflammation. researchgate.net In keratinocytes, 9- and 10-nitrooleic acid have been shown to upregulate the mRNA expression of Cox-2. nih.gov While inducing Cox-2 gene expression, nitro-oleic acid can simultaneously inhibit its enzymatic activity, highlighting a complex modulatory role. researchgate.netnih.govresearchgate.net This dual effect on both expression and catalysis contributes to the anti-inflammatory actions of nitro-oleic acid.

Modulation of Matrix Metalloproteinase (MMP) Activity (e.g., MMP2)

Based on the currently available search results, there is no specific information detailing the modulation of Matrix Metalloproteinase (MMP) activity, such as MMP2, directly by 10-Nitrooleic acid.

Other Signaling Interactions

Beyond its interactions with pathways like Nrf2 and NF-κB, 10-nitrooleic acid engages in other significant signaling interactions within the cellular environment. researchgate.netmedkoo.com These include effects on calcium homeostasis, potential roles related to nitric oxide signaling, and the activation of specific sirtuins.

Effects on Calcium Homeostasis and cAMP/Adenyl Cyclase Signaling

Nitro-fatty acids, including isomers of nitrooleate, have been implicated in the regulation of calcium homeostasis. Studies suggest that these compounds can suppress ischemic ventricular arrhythmias, a protective effect potentially mediated by the preservation of calcium homeostasis. medkoo.com

Furthermore, related nitro fatty acids, such as nitrolinoleic acid (LNO₂), have been shown to influence intracellular cAMP levels. Research indicates that LNO₂ can cause elevations in intracellular cAMP, suggesting an activation of adenylate cyclase. researchgate.net While this finding pertains to nitrolinoleic acid, it highlights the potential for other nitro fatty acids like 10-nitrooleic acid to interact with components of the cAMP signaling pathway. Additionally, 10-nitrooleic acid has been linked to the regulation of cardiomyocyte beta2-adrenergic receptor-mediated cAMP signaling by caveolin-3. physiology.org

Potential as Nitric Oxide (•NO) Donor

The relationship between nitro-fatty acids and nitric oxide (•NO) signaling is complex. While nitro-fatty acids are formed through reactions involving nitrogen species derived from nitric oxide, their capacity to act as direct •NO donors is debated and context-dependent. researchgate.netresearchgate.netresearchgate.netgoogle.com

Some research suggests that isomers of nitrolinoleate can decompose or be metabolized, potentially leading to the release of nitric oxide. caymanchem.com Organic nitrate (B79036) compounds are known to act as •NO donors following reductive transformation, and this mechanism has been discussed in relation to 10-Nitrooleic acid (CXA-10) nitrate. medchemexpress.com However, other studies indicate that the mechanism by which nitro-fatty acids enhance perfusion may not involve direct donation of nitric oxide. google.com It has also been observed that nitrated macromolecules can release •NO in polar solvents, and this released •NO may still transduce signals via cGMP. researchgate.net While 10-nitrooleic acid has been studied in the context of inhibiting enzymes like mitochondrial aldehyde dehydrogenase (ALDH-2), which can be influenced by organic nitrates and reactive nitrogen species, its direct role as an •NO donor remains an area of ongoing investigation. nih.gov

Activation of Sirtuin 6 (SIRT6)

10-Nitrooleic acid has been identified as an activator of Sirtuin 6 (SIRT6). researchgate.net SIRT6 is a protein deacetylase that plays roles in various cellular processes, including DNA repair, gene expression, and metabolism. Research indicates that nitrated fatty acids, including nitro-oleic acid, can specifically activate SIRT6. researchgate.net Treatment of cells with nitro-oleic acid has been shown to promote H3K9 deacetylation, a characteristic activity of SIRT6, whereas treatment with oleic acid alone did not produce this effect. researchgate.net These findings suggest that SIRT6 is a molecular target for the actions of anti-inflammatory nitro-lipids like 10-nitrooleic acid, positioning nitrated fatty acids as valuable tools for investigating SIRT6 activation. researchgate.net

Biological and Physiological Roles of 10 Nitrooleic Acid

Anti-inflammatory Actions

10-Nitrooleic acid exhibits potent anti-inflammatory effects through multiple mechanisms, making it a subject of interest for therapeutic development in inflammatory diseases. nih.govnih.govmdpi.compnas.org Its anti-inflammatory properties have been observed in various experimental models of inflammatory and fibrotic diseases. biorxiv.org

Resolution of Inflammation Mechanisms

10-Nitrooleic acid is viewed as a byproduct of lipid reactions that mediate the resolution of inflammation. nih.gov Its anti-inflammatory effects involve the inhibition of key inflammatory pathways and the modulation of immune cell functions. It can interfere with intracellular signaling pathways through reversible post-translational modification of nucleophilic amino-acid residues on regulatory proteins. pnas.org Targets of nitroalkylation include transcription factors such as NF-κB and STAT, leading to the downregulation of pro-inflammatory mediators. nih.govpnas.org

Modulation of Immune Cell Function

10-Nitrooleic acid has been shown to inhibit neutrophil chemotaxis and migration. researchgate.netnih.gov In a murine model of sepsis, 10-nitrooleate (B15139382) treatment inhibited the migration of polymorphonuclear neutrophils (PMNs) in response to fMLP stimulation. researchgate.netnih.gov This inhibition of PMN migration was found to be regulated through a PPARγ-dependent pathway. researchgate.net Additionally, 10-nitrooleic acid induced apoptosis of neutrophils and their phagocytosis by alveolar macrophages in a model of allergic airway disease and reduced neutrophil infiltration in a murine model of myocardial ischemia and reperfusion. nih.gov

10-Nitrooleic acid effectively suppresses macrophage activation and polarization towards the pro-inflammatory M1 phenotype. nih.govnih.govnih.gov It inhibits the expression of inflammatory factors such as TNF-α, IL-1β, IL-6, and MCP-1. nih.gov Mechanistically, 10-nitrooleic acid significantly reduces the polarization of LPS-induced macrophages into M1-type macrophages by inhibiting NF-κB (P65) related pathways. nih.gov Studies have shown that 10-nitrooleic acid inhibits lipopolysaccharide-stimulated production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β in M1-like macrophages. nih.govnih.gov It also decreases interleukin-4-induced macrophage responses, affecting the M2-like phenotype, by inhibiting arginase-I expression and TGF-β production. nih.govnih.gov These effects are mediated via downregulation of signaling responses involving STAT, MAPK, and NF-κB. nih.govnih.gov

Here is a summary of 10-Nitrooleic Acid's effects on macrophage cytokine production:

| Macrophage Type (Stimulus) | Cytokine | Effect of 10-Nitrooleic Acid | Reference |

| M1-like (LPS) | TNF-α | Decreased production | nih.govnih.gov |

| M1-like (LPS) | IL-6 | Decreased production | nih.govnih.gov |

| M1-like (LPS) | IL-1β | Decreased production | nih.govnih.gov |

| M1-like (LPS) | MCP-1 | Decreased levels | nih.gov |

| M1-like (LPS) | IL-10 | Inhibited production | nih.gov |

| M1-like (LPS) | TGF-β | Inhibited production | nih.gov |

| M2-like (IL-4) | IL-10 | Inhibited production | nih.gov |

| M2-like (IL-4) | TGF-β | Inhibited production | nih.gov |

10-Nitrooleic acid regulates T cell function by affecting proliferation, activation markers, and cytokine production. pnas.orgpnas.orgresearchgate.netnih.govresearchgate.net It has been shown to decrease T cell proliferation and the expression of activation markers CD25 and CD71 on the plasma membrane. pnas.orgpnas.orgresearchgate.netnih.govresearchgate.net Furthermore, 10-nitrooleic acid inhibits the gene expression of pro-inflammatory cytokines such as IL-2, IL-4, and IFN-γ in activated T cells. pnas.orgpnas.orgresearchgate.netnih.govresearchgate.net This inhibition of cytokine production occurs at the transcriptional level. pnas.orgresearchgate.net 10-Nitrooleic acid also inhibits the transcriptional activity of nuclear factor of activated T cells (NFAT) by regulating the phosphatase activity of calcineurin (CaN), which hinders NFAT dephosphorylation and nuclear translocation in activated T cells. pnas.orgpnas.orgnih.gov Mass spectrometry-based approaches revealed that 10-nitrooleic acid nitroalkylates CaNA on multiple cysteine residues, with nitroalkylation on Cys372 being important for the regulation of CaN phosphatase activity. pnas.orgpnas.org

Here is a summary of 10-Nitrooleic Acid's effects on T cell functions:

| T Cell Function | Effect of 10-Nitrooleic Acid | Reference |

| Proliferation | Decreased | pnas.orgpnas.orgresearchgate.netnih.govresearchgate.net |

| CD25 Expression | Decreased | pnas.orgpnas.orgresearchgate.netnih.govresearchgate.net |

| CD71 Expression | Decreased | pnas.orgpnas.orgresearchgate.netnih.govresearchgate.net |

| IL-2 Gene Expression | Inhibited | pnas.orgpnas.orgresearchgate.netnih.govresearchgate.net |

| IL-4 Gene Expression | Inhibited | pnas.orgpnas.orgresearchgate.netnih.govresearchgate.net |

| IFN-γ Gene Expression | Inhibited | pnas.orgpnas.orgresearchgate.netnih.govresearchgate.net |

| NFAT Transcriptional Activity | Inhibited | pnas.orgpnas.orgnih.gov |

| Calcineurin Activity | Inhibited | pnas.orgpnas.org |

10-Nitrooleic acid has been shown to decrease the inflammatory response and oxidative burst of monocytes and macrophages. nih.govmdpi.com It inhibits the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as superoxide (B77818) anion (O2•-) and nitric oxide (NO), in activated macrophages. nih.govnih.gov In vitro experiments have shown that 10-nitrooleic acid blunts superoxide production in LPS-stimulated macrophages. nih.gov This reduction in superoxide release strongly supports the anti-inflammatory and antioxidative effects of nitrated fatty acids under inflammatory conditions. nih.gov 10-Nitrooleic acid also inhibits the activity of xanthine (B1682287) oxidoreductase, an important source of proinflammatory oxidants. nih.govgerli.com

Regulation of T Lymphocyte Function

Downregulation of Pro-inflammatory Cytokines

Research indicates that 10-nitrooleic acid plays a significant role in modulating inflammatory processes by downregulating the expression and production of key pro-inflammatory cytokines and chemokines. Studies have shown that 10-nitrooleic acid suppresses the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), as well as the chemokine Monocyte Chemoattractant Protein-1 (MCP-1) (also known as CCL2) nih.govnih.govnih.govresearchgate.netphysiology.orgaai.org.

This downregulation has been observed in various cell types and experimental models relevant to inflammatory diseases. For instance, 10-nitrooleic acid has been shown to inhibit the production of TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages nih.govnih.govnih.govresearchgate.net. It also attenuated the induction of TNF-α, IL-1β, and MCP-1 in renal tissue in a mouse model of adriamycin-induced nephropathy physiology.org. In models of acute lung injury, 10-nitrooleic acid delivery downregulated the expression of pro-inflammatory genes by alveolar macrophages and reduced plasma levels of pro-inflammatory cytokines nih.gov. The mechanisms underlying these effects include the inhibition of key signaling pathways involved in inflammation, such as NF-κB, STAT, and certain MAPK pathways nih.govnih.govresearchgate.netnih.gov. For example, 10-nitrooleic acid can inhibit NF-κB signal transduction by blocking p65 DNA binding nih.gov.

Antioxidant and Cytoprotective Effects

10-Nitrooleic acid exhibits significant antioxidant and cytoprotective properties, which are crucial for its beneficial effects in conditions involving oxidative stress. These effects are mediated through the activation of endogenous defense systems and the reduction of reactive oxygen species.

Activation of Endogenous Antioxidant Defenses

A key mechanism by which 10-nitrooleic acid exerts its antioxidant effects is through the activation of endogenous antioxidant defense pathways, particularly the Keap1/Nrf2 system researchgate.netnih.govnih.govtandfonline.comashpublications.orgresearchgate.netcaymanchem.comresearchgate.net. Activation of Nrf2 leads to the upregulation of a battery of cytoprotective genes, including those encoding antioxidant enzymes and proteins. Studies have demonstrated that 10-nitrooleic acid induces the expression of Heme Oxygenase-1 (HO-1), NAD(P)H:quinone dehydrogenase-1 (NQO1), and the regulatory subunit of glutamate-cysteine ligase (GCLM), which is involved in glutathione (B108866) synthesis nih.govtandfonline.comashpublications.orgcaymanchem.com. This upregulation of antioxidant enzymes contributes to the cell's capacity to counteract oxidative damage ashpublications.org. For example, treatment with 10-nitrooleic acid increased HO-1 expression in dopaminergic cells and in the substantia nigra pars compacta of rats researchgate.net.

Reduction of Reactive Oxygen Species (ROS) Production

10-Nitrooleic acid has been shown to attenuate the generation of reactive oxygen species (ROS) in various cellular contexts aai.orgtandfonline.comashpublications.org. For instance, pretreatment with 10-nitrooleic acid attenuated oxygen and glucose deprivation/re-oxygenation triggered ROS generation in renal tubular cells tandfonline.com. In human proximal tubule cells, it provided protection against hemin-induced oxidative stress, which involves ROS production ashpublications.org. This reduction in ROS production is a critical aspect of its cytoprotective action, preventing oxidative damage to cellular components.

Protection against Oxidative Damage

Through its ability to activate antioxidant defenses and reduce ROS production, 10-nitrooleic acid provides protection against oxidative damage in various tissues and disease models physiology.orgtandfonline.comashpublications.orgresearchgate.net. This protective effect has been observed in models of acute kidney injury and ischemic brain injury tandfonline.comashpublications.orgresearchgate.net. By enhancing the cellular antioxidant capacity and directly or indirectly reducing oxidative species, 10-nitrooleic acid helps preserve cellular function and viability in the face of oxidative insults. Consistent with protection against oxidative injury, 10-nitrooleic acid treatment led to higher levels of glutathione (GSH), a key endogenous antioxidant, in HK2 cells ashpublications.org.

Anti-fibrotic Actions

Fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, is a common feature of many chronic diseases. 10-Nitrooleic acid has demonstrated anti-fibrotic properties by interfering with key processes involved in fibrogenesis.

Attenuation of Extracellular Matrix Accumulation (e.g., Collagen I, Collagen III)

Research indicates that 10-Nitrooleic acid plays a role in attenuating the accumulation of extracellular matrix (ECM) components, a process central to the development of fibrosis in various tissues. Studies have shown that 10-Nitrooleic acid treatment can lead to a marked reduction in glomerulosclerosis and suppress the upregulation of genes related to fibrosis/sclerosis in the kidney, including transforming growth factor-β (TGF-β) and collagen III. physiology.orgphysiology.org Furthermore, it has been observed to prevent the upregulation of alpha-smooth muscle actin (α-SMA) and fibronectin (FN), two markers associated with extracellular matrix deposition and myofibroblast differentiation. physiology.orgphysiology.org In the context of atrial fibrillation, 10-Nitrooleic acid has been shown to potently reduce atrial fibrotic remodeling, which involves the excessive deposition of collagen. nih.gov This anti-fibrotic effect is mediated, in part, by the suppression of Smad2-dependent myofibroblast differentiation. nih.gov While the section title includes Collagen I, the provided search results specifically detail the impact of 10-Nitrooleic acid on Collagen III and fibronectin accumulation in the context of fibrosis.

Metabolic Regulation

10-Nitrooleic acid exerts significant influence on metabolic processes, particularly lipid and glucose metabolism. nih.govmdpi.com

10-Nitrooleic acid has been shown to impact glucose uptake and adipogenesis. It is a potent activating ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a central role in adipogenesis and glucose homeostasis. mdpi.comcaymanchem.comresearchgate.netgoogle.comnih.gov 10-Nitrooleic acid can induce adipogenesis in preadipocytes and increase glucose uptake in differentiated adipocytes. caymanchem.comresearchgate.netgoogle.com This effect on glucose uptake is consistent with its activity as a PPARγ ligand. researchgate.net The induction of pre-adipocyte differentiation by 10-Nitrooleic acid results in the expression of specific adipocyte markers, such as PPARγ2 and aP2. researchgate.net The ability of 10-Nitrooleic acid to improve glucose tolerance and adipocyte function contributes to its impact on metabolic syndromes. researchgate.net

Influence on Lipid Metabolism

Vasoprotective and Anti-atherosclerotic Effects

10-Nitrooleic acid exhibits vasoprotective and anti-atherosclerotic properties. imrpress.comnih.govresearchgate.netuef.fiatsjournals.orgresearchgate.net It is recognized as an endogenous signaling mediator that can limit or resolve inflammation and prevent oxidative damage, processes implicated in vascular diseases. atsjournals.org Exogenous administration of nitro-fatty acids, including 10-Nitrooleic acid, has demonstrated vasoprotective, anti-atherosclerotic, and cardioprotective effects in murine models. imrpress.comatsjournals.org These effects can involve the attenuation of adverse vascular remodeling and the reduction of smooth muscle cell proliferation. atsjournals.org 10-Nitrooleic acid's anti-inflammatory actions may also contribute to its vascular protective effects. atsjournals.org It can influence vascular tone and permeability, appearing closely associated with vascular endothelial function. researchgate.net

Research Methodologies for 10 Nitrooleic Acid

Chemical Synthesis of 10-Nitrooleic Acid and Analogs

The synthesis of 10-NO₂-OA and its analogs can be achieved through various chemical routes, broadly categorized into step-by-step approaches, one-pot procedures, and direct nitration methods. These synthetic strategies are essential for providing sufficient quantities of the compound for research and for generating specific isomers and labeled variants.

Step-by-Step Synthetic Approaches

Step-by-step synthesis allows for greater control over the regioselectivity and stereoselectivity of the nitration, enabling the preparation of specific nitro-oleic acid isomers like 10-NO₂-OA with high purity. A common strategy involves the Henry nitro-aldol reaction as a key step to introduce the nitro group at a defined position. nih.govmdpi.comresearchgate.net This is typically followed by an elimination reaction to form the nitroalkene moiety and, if necessary, deprotection of a carboxylic acid protecting group. mdpi.com

One reported step-by-step synthesis of 10-NO₂-OA involves starting with a precursor containing a nitro group on one alkyl chain and reacting it with an aldehyde component via a Henry condensation. mdpi.com This reaction forms a β-hydroxynitro compound. Subsequent steps include the acetylation of the hydroxyl group and a base-induced elimination (E2 elimination) to generate the desired nitroalkene double bond. nih.govmdpi.com Finally, if the carboxylic acid was protected (e.g., as a methyl or allyl ester), a deprotection step is performed. nih.govmdpi.com Methyl esters can be hydrolyzed using methods like 6 M HCl reflux or enzymatic saponification, while allyl esters can be removed under milder conditions using catalytic palladium. nih.gov

Another approach for synthesizing specific isomers like 9-NO₂-OA and 10-NO₂-OA involves starting from different building blocks. For instance, the synthesis of 9-NO₂-OA can begin with 8-bromononan-1-ol, which is oxidized to the carboxylic acid, protected, and then the bromo moiety is transformed into a nitro moiety. researchgate.net This nitro compound is then reacted with nonanal (B32974) via Henry condensation. mdpi.comresearchgate.net A similar strategy, but with different starting materials to define the nitro group position, is used for 10-NO₂-OA. mdpi.com

One-Pot Synthesis Procedures

A reported one-pot protocol involves the sequential combination of a Henry reaction, dehydration of the resulting nitroalcohol, and final deprotection of a protecting group (such as a prenyl ester). rptu.dechemistryviews.orgresearchgate.net This method allows for the direct synthesis of free nitro fatty acids from simple building blocks. rptu.de For example, prenyl-protected carboxylic acid building blocks can be reacted with sodium nitrite (B80452) to form a nitroalkane, which then undergoes a Henry reaction with an appropriate aldehyde. chemistryviews.org The resulting nitroalcohol is dehydrated, and the prenyl group is cleaved in a single operation. chemistryviews.org This streamlined approach has been shown to yield nitro fatty acids with good stereoselectivity, typically favoring the (E)-nitroolefin. rptu.de

Direct Nitration of Unsaturated Fatty Acids (Regioselectivity and Yields)

Direct nitration of unsaturated fatty acids like oleic acid with reactive nitrogen species can lead to the formation of nitro-oleic acid isomers, including 10-NO₂-OA. mdpi.comresearchgate.netsfrbm.orgnih.gov This method is generally less selective than step-by-step synthesis, often producing a mixture of regioisomers. mdpi.comresearchgate.net

Another direct nitration approach is the nitroselenation/nitromercuration method. nih.govsfrbm.org This two-step process involves the activation of the double bond using selenyl and mercurial reagents, followed by oxidation to generate the nitroalkene. nih.govsfrbm.org This method also typically yields an equimolar distribution of nitrated regioisomers, including 9-NO₂-OA and 10-NO₂-OA. nih.govsfrbm.org

Direct radical nitration using reagents like tert-butyl nitrite and TEMPO has also been explored, yielding a mixture of (E)-9/10-nitrooleate (B15139382). nih.gov The yield for this two-step process from oleic acid was reported as 24% over two steps (23% from oleic acid). nih.gov

Regioselectivity in direct nitration can be influenced by the reaction conditions and the specific nitrating agent. While some methods yield roughly equal amounts of isomers, others might show a slight preference. For instance, in a biomimetic reaction of •NO₂ with oleic acid, vinyl isomers showed a regioselectivity with a 1.8:1 preference for the 10-NO₂-OA isomer among vinyl isomers, which was not observed among allylic isomers. researchgate.net

Here is a summary of reported yields for some direct nitration methods:

| Method | Reactants | Products Formed | Approximate Yield (for each isomer) | Regioselectivity |

| Acidic Nitration | Oleic acid, NaNO₂, H₂SO₄ | 9-NO₂-OA, 10-NO₂-OA | ~7% | ~1:1 ratio |

| Nitroselenation/Nitromercuration | Oleic acid, Phenylselenyl bromide, HgCl₂, NaNO₂ | 9-NO₂-OA, 10-NO₂-OA | Not specified, equimolar distribution | Equimolar |

| Radical Nitration (t-BuONO, TEMPO) | Oleic acid, t-BuONO, TEMPO | (E)-9/10-nitrooleate | ~23% (from oleic acid) | Mixture |

| Biomimetic Nitration with •NO₂ (Vinyl Isomers) | Oleic acid, •NO₂ | Vinyl 10-NO₂-OA, Vinyl 9-NO₂-OA | Not specified | 1.8:1 (10:9) |

Synthesis of Isotopically-Labeled 10-Nitrooleic Acid for Tracing and Quantification

Isotopically-labeled 10-NO₂-OA is essential for accurate quantification in biological matrices using techniques like stable isotope dilution mass spectrometry and for tracing its metabolic fate. nih.govsfrbm.orglipidmaps.orgnih.govnih.govcardiff.ac.uk Common isotopes used include ¹⁵N, ¹³C, and ²H (deuterium). nih.govlipidmaps.orgnih.govcardiff.ac.uk

Stable-isotope labeled analogues of nitrated oleic acid species are generally not commercially available and must be synthesized in the laboratory. nih.govlipidmaps.org ¹⁵N-labeled standards, such as 10-¹⁵NO₂-OA, are particularly useful as internal standards for mass spectrometry-based quantification. lipidmaps.orgnih.govnih.gov These can be synthesized by incorporating a ¹⁵N-labeled nitrite salt, such as Na¹⁵NO₂, into the synthesis. nih.govnih.gov For instance, 10-[¹⁵N]O₂-d₄-OA, labeled with both ¹⁵N and deuterium, has been synthesized using 1-bromononane-6,6,7,7-d₄ and Na¹⁵NO₂ as starting materials. nih.gov

The synthesis of isotopically-labeled 10-NO₂-OA often follows similar step-by-step or direct nitration routes as the unlabeled compound, with the incorporation of the isotope at an appropriate point in the synthesis. nih.gov For example, acidic nitration and nitroselenation reactions can be used to obtain ¹⁵N-labeled standards. nih.gov The Henry nitro-aldol reaction-based approaches can also be adapted to synthesize isotopically-labeled positional and stereoselective isomers by using appropriately labeled starting materials. nih.govnih.gov

Analytical Detection and Quantification Methods in Biological Matrices

Detecting and quantifying 10-NO₂-OA in biological matrices like plasma, urine, and tissues is challenging due to its low endogenous concentrations and the complexity of the matrices. sfrbm.orglipidmaps.orgresearchgate.net Mass spectrometry-based approaches are the primary methods employed for this purpose.

Mass Spectrometry-Based Approaches

Mass spectrometry (MS), particularly coupled with chromatography, is the gold standard for the identification and quantification of 10-NO₂-OA in biological samples. Both Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been successfully applied. sfrbm.orglipidmaps.orgnih.govresearchgate.netresearchgate.net

GC-MS/MS: This technique often involves derivatization of the fatty acid to enhance volatility and improve chromatographic separation. Pentafluorobenzyl (PFB) esters are commonly used derivatives for GC-MS/MS analysis of nitro-oleic acids. lipidmaps.orgnih.gov Electron Capture Negative-Ion Chemical Ionization (ECNICI) is a frequently employed ionization mode, which is sensitive to electronegative species like nitro compounds. lipidmaps.orgnih.gov Quantification is typically performed using Selected Reaction Monitoring (SRM), monitoring specific mass transitions. lipidmaps.orgnih.gov For 10-NO₂-OA PFB ester, a characteristic transition is the fragmentation of the [M-PFB]⁻ ion at m/z 326 to the nitrite anion [NO₂]⁻ at m/z 46. lipidmaps.orgnih.gov Isotopically-labeled internal standards, such as ¹⁵N-labeled 10-NO₂-OA PFB ester (m/z 327 to m/z 47), are crucial for accurate quantification using stable isotope dilution. lipidmaps.orgnih.gov GC-MS/MS methods have reported basal plasma concentrations of 9-NO₂-OA and 10-NO₂-OA in the picomolar to low nanomolar range. nih.govresearchgate.netresearchgate.net

LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is also widely used, often analyzing the non-derivatized nitro-oleic acids. sfrbm.orglipidmaps.orgresearchgate.net Negative Electrospray Ionization (NESI) is a common ionization technique, yielding the carboxylate anion [M-H]⁻. lipidmaps.org LC separation is important for resolving isomeric nitro-oleic acids like 9-NO₂-OA and 10-NO₂-OA, as their CID mass spectra can be very similar. lipidmaps.org Monitoring the transition of the carboxylate anion (m/z 326 for unlabeled 10-NO₂-OA) to characteristic product ions, such as m/z 46 (nitrite anion), is used for quantification. lipidmaps.org While early LC-MS/MS studies reported higher concentrations of nitro-oleic acid in plasma, more recent and specific GC-MS/MS methods using stable isotope dilution have reported significantly lower, likely more accurate, physiological concentrations. nih.govresearchgate.netresearchgate.net

Both GC-MS/MS and LC-MS/MS require rigorous sample preparation, including extraction from biological matrices (e.g., solid-phase extraction from acidified plasma) and often chromatographic separation prior to MS analysis. lipidmaps.orgnih.gov High-resolution mass spectrometry can also be used for identification and characterization of 10-NO₂-OA and its metabolites, providing accurate mass measurements. nih.gov

Here is a summary of key parameters for MS-based detection:

| Method | Derivatization | Ionization Mode | Parent Ion (unlabeled) | Fragment Ion (unlabeled) | Internal Standard Example | Parent Ion (labeled) | Fragment Ion (labeled) |

| GC-MS/MS | PFB ester | ECNICI | m/z 326 [M-PFB]⁻ | m/z 46 [NO₂]⁻ | ¹⁵N-labeled PFB ester | m/z 327 [M-PFB]⁻ | m/z 47 [¹⁵NO₂]⁻ |

| LC-MS/MS | None | NESI | m/z 326 [M-H]⁻ | m/z 46 [NO₂]⁻ | Isotopically-labeled 10-NO₂-OA | m/z 327 [M-H]⁻ (for ¹⁵N) | m/z 47 [¹⁵NO₂]⁻ (for ¹⁵N) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a widely used technique for the analysis of 10-NO2-OA and other nitrated fatty acids in biological matrices. This method typically involves reversed-phase HPLC separation followed by detection using electrospray ionization (ESI) in negative ion mode (NESI). NESI of carboxylic acids like 10-NO2-OA yields carboxylate anions ([M − H]−). lipidmaps.org For quantification, selected-reaction monitoring (SRM) is often employed, monitoring characteristic mass transitions. For non-derivatized 10-NO2-OA, a common transition is m/z 326 → m/z 46, corresponding to the loss of the nitrite anion ([NO2]−). lipidmaps.org High-resolution LC-MS/MS has been used to identify urinary metabolites of 10-NO2-OA, including ω-carboxylation and β-oxidation products, as well as N-acetylcysteine, taurine, and sulfo-conjugates. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS is another powerful technique for analyzing 10-NO2-OA, particularly when coupled with appropriate derivatization. Electron capture negative-ion chemical ionization (ECNICI) is often used in conjunction with GC-MS/MS for the analysis of derivatized nitro-oleic acids, such as their pentafluorobenzyl (PFB) esters. lipidmaps.orgnih.gov This method allows for sensitive detection and quantification. Similar to LC-MS/MS, SRM is used, monitoring transitions like m/z 326 → m/z 46 for the PFB ester of 10-NO2-OA, corresponding to the loss of the nitrite anion from the [M − PFB]− ion. lipidmaps.orgnih.gov GC-MS/MS has been successfully applied to quantify 9-NO2-OA and 10-NO2-OA in human plasma. nih.gov

Use of Stable Isotope Dilution Mass Spectrometry for Absolute Quantification

Stable isotope dilution mass spectrometry (SID-MS) is considered a highly accurate method for the absolute quantification of analytes like 10-NO2-OA in complex biological samples. This technique involves the use of a known amount of a stable isotope-labeled analogue of the analyte as an internal standard. For 10-NO2-OA, 15N-labeled analogues such as 10-15NO2-OA are appropriate internal standards. lipidmaps.orgnih.gov By measuring the ratio of the endogenous analyte to the isotopically labeled internal standard, variations in sample preparation, matrix effects, and instrument response can be compensated for, leading to more accurate quantification. Quantification is performed by SRM, monitoring transitions for both the endogenous compound and the labeled internal standard (e.g., m/z 326 → m/z 46 for 10-NO2-OA and m/z 327 → m/z 47 for 10-15NO2-OA). lipidmaps.orgnih.gov

Strategies for Differentiation of Isomers (e.g., 9-NO2-OA vs. 10-NO2-OA)

Differentiating between positional isomers like 9-NO2-OA and 10-NO2-OA is crucial for accurate analysis. While the CID mass spectra of the carboxylate anions ([M − H]−) of 9-NO2-OA and 10-NO2-OA are virtually identical in LC-MS/MS, requiring chromatographic separation for differentiation, the CID of their PFB esters in GC-MS/MS can yield distinct product ion mass spectra. lipidmaps.org Specifically, CID of the [M − PFB]− ions of the PFB esters of 9-NO2-OA and 10-NO2-OA can produce different fragmentation patterns that allow for their discrimination. lipidmaps.org For example, certain product ions may be present in the spectrum of one isomer but not the other. lipidmaps.org

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic separation is often a necessary step before mass spectrometric analysis to separate 10-NO2-OA from complex biological matrices and potential interfering compounds, including its isomers.

High-Performance Liquid Chromatography (HPLC) is frequently used, particularly reversed-phase HPLC, often with aqueous mobile phases containing acetonitrile. lipidmaps.org Non-derivatized nitrated oleic acids can be analyzed by reversed-phase HPLC, with 10-NO2-OA typically eluting before 9-NO2-OA. lipidmaps.org HPLC can also be used for the isolation of nitro-oleic acid fractions prior to GC-MS/MS analysis. lipidmaps.orgmdpi.com

Gas Chromatography (GC) is employed, particularly for the analysis of derivatized nitro-oleic acids. The PFB esters of 9-NO2-OA and 10-NO2-OA are amenable to GC analysis. lipidmaps.org The elution order of 9-NO2-OA and 10-NO2-OA PFB esters on chemically bonded fused silica (B1680970) GC columns is reversed compared to their elution order in reversed-phase HPLC. lipidmaps.org

Sample Preparation Techniques (e.g., Protein Precipitation, Liquid Extraction, Derivatization)

Effective sample preparation is essential to isolate and concentrate 10-NO2-OA from biological matrices and to make it suitable for chromatographic and mass spectrometric analysis.

Protein Precipitation is a common initial step to remove proteins from biological samples, which can interfere with downstream analysis. mdpi.com

Liquid Extraction is used to isolate lipids, including 10-NO2-OA, from the sample matrix. This can involve solvent extraction from slightly acidified samples. lipidmaps.orgnih.gov For example, extraction with ethyl acetate (B1210297) has been used to recover analytes from HPLC fractions. lipidmaps.orgmdpi.com Liquid-liquid extraction procedures are also utilized in fatty acid analysis. ric-technologies.com

Derivatization is often employed, particularly for GC-MS analysis, to improve the volatility and thermal stability of 10-NO2-OA and to enhance detection sensitivity. Conversion to pentafluorobenzyl (PFB) esters is a common derivatization strategy for nitro-oleic acids analyzed by GC-MS/MS in ECNICI mode. lipidmaps.orgnih.gov This derivatization can be performed under mild conditions. lipidmaps.org While derivatization is common for GC, some GC methods for fatty acids may not require derivatization. chromatographyonline.com

In Vitro Experimental Models

In vitro experimental models are utilized to study the effects and mechanisms of action of 10-NO2-OA at the cellular level. These models allow for controlled investigations into its biological activities.

Studies have investigated the effects of 10-NO2-OA in various cell types. For instance, 10-NO2-OA has been shown to regulate the expression of proteins like HO-1, hsp27, hsp70, and Cox-2 in mouse keratinocytes. medchemexpress.com The upregulation of HO-1 protein by 10-NO2-OA has been observed to be time- and concentration-dependent in these cells. medchemexpress.com

In bone marrow cells, 10-NO2-OA has been shown to increase NRF2 stabilization, particularly under hypoxic conditions. acs.org Both 9-NO2-OA and 10-NO2-OA significantly upregulated the expression of Hmox1 and Gclm at various oxygen levels in these cells. acs.org Studies have also demonstrated that 10-NO2-OA can significantly increase the translocation of NRF2 to the nucleus in bone marrow cells. acs.org

Research has also explored the potential of nitro-fatty acids, including 10-NO2-OA, to act as nitric oxide (•NO) donors in vitro. Spectrofluorometric measurements have been used to assess •NO liberation in the presence of 10-NO2-OA in some in vitro systems. mdpi.com However, in contrast to other nitro-fatty acids like nitrolinoleic acid, exogenous application of 10-NO2-OA did not increase •NO levels in tomato cell suspensions in one study. mdpi.com

10-Nitro oleic acid has been shown to induce reactive oxygen species (ROS) in cells and can bind to single-stranded RNA and induce protein thiols. biosynth.com It has also been reported to be active against kidney injury cells and chronic liver disease cells in in vitro settings. biosynth.com

Cell Culture Studies (e.g., Keratinocytes, Macrophages, PASMCs, T-cells, Epithelial Cells, Fibroblasts)

Cell culture studies have been instrumental in elucidating the effects of 10-NO₂-OA on different cell types involved in inflammatory and fibrotic processes. For instance, studies have investigated the impact of 10-NO₂-OA on keratinocytes and fibroblasts in the context of skin inflammation and scarring. While some fatty acids like palmitic acid can induce inflammatory factors in monocytes, oleic acid (the precursor to 10-NO₂-OA) elicited almost no response in fibroblasts or keratinocytes in one study. mdpi.com

Macrophages, key players in inflammation, have been a focus of 10-NO₂-OA research. Studies using murine peritoneal RAW 264.7 macrophages have explored how 10-NO₂-OA modulates their activation states and involvement in pro-fibrotic responses. nih.gov 10-NO₂-OA has been shown to decrease superoxide (B77818) production in activated macrophages in vitro. nih.gov

Pulmonary artery smooth muscle cells (PASMCs) have also been studied to understand the effects of 10-NO₂-OA in the context of pulmonary arterial hypertension (PAH). In vitro experiments showed that 10-NO₂-OA decreased superoxide production and inhibited the proliferation and activation of extracellular signal-regulated kinases 1/2 in cultured PASMCs. nih.gov

Research on T-cells has revealed that 9- and 10-nitrooleic acid can decrease T cell proliferation, the expression of activation markers CD25 and CD71, and the gene expression of pro-inflammatory cytokines like IL-2, IL-4, and IFN-γ. pnas.orgpnas.org This suggests a regulatory role for 10-NO₂-OA in T cell activation.

In renal epithelial cells, specifically the human proximal tubule cell line HK2, 10-NO₂-OA has demonstrated dose-dependent upregulation of Nrf2-regulated genes. ashpublications.org It also inhibited the increased production of chemotactic and proinflammatory cytokines by hemin-activated macrophages. ashpublications.org

Reporter Assays for Transcriptional Activity (e.g., Nrf2/ARE, PPARγ)

Reporter assays are widely used to assess the ability of 10-NO₂-OA to modulate the transcriptional activity of key signaling pathways. 10-NO₂-OA is known to activate nuclear factor erythroid 2-related factor 2 (Nrf2) and peroxisome proliferator-activated receptor gamma (PPARγ), which are crucial for mediating antioxidant, detoxifying, and anti-inflammatory responses. nih.govnih.govresearchgate.net